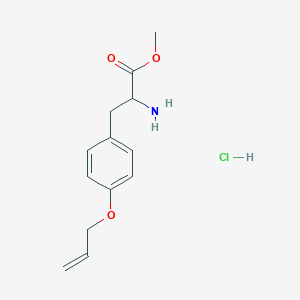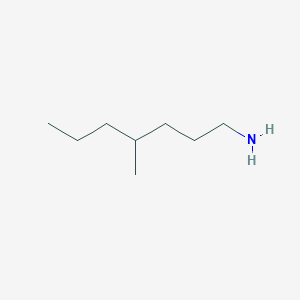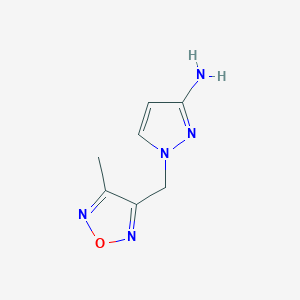
1-(2-Chlorophenyl)pent-4-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)pent-4-en-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a pent-4-en-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)pent-4-en-1-ol typically involves the reaction of 2-chlorobenzaldehyde with an appropriate Grignard reagent, followed by a reduction step. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and catalysts like magnesium or lithium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.
化学反应分析
Types of Reactions: 1-(2-Chlorophenyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-1-ol moiety can be reduced to form a saturated alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products:
Oxidation: Formation of 1-(2-chlorophenyl)pent-4-en-1-one.
Reduction: Formation of 1-(2-chlorophenyl)pentan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
1-(2-Chlorophenyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic or electrophilic reactions. The chlorophenyl group enhances its reactivity and allows for selective interactions with enzymes and receptors.
相似化合物的比较
- 1-(4-Chlorophenyl)pent-4-en-1-ol
- 1-(2-Bromophenyl)pent-4-en-1-ol
- 1-(2-Chlorophenyl)but-3-en-1-ol
Comparison: 1-(2-Chlorophenyl)pent-4-en-1-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities.
属性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H13ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h2,4-7,11,13H,1,3,8H2 |
InChI 键 |
GNTDXCQJLFPYCP-UHFFFAOYSA-N |
规范 SMILES |
C=CCCC(C1=CC=CC=C1Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13640475.png)




![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)





![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)

![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)
